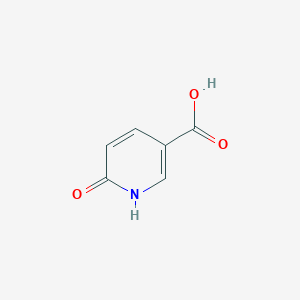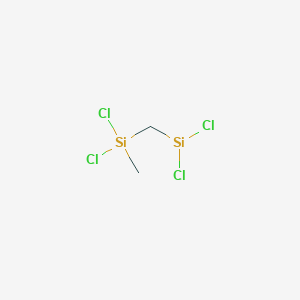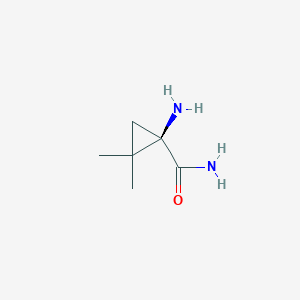
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI), also known as CDCAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CDCAM is a chiral molecule, meaning it has two mirror-image forms, and the R-enantiomer has been found to have more potent biological activity than the S-enantiomer. In
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, through its ability to induce apoptosis (programmed cell death). Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been shown to have antiviral activity against the hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
In addition to its antitumor, anti-inflammatory, and antiviral effects, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has been found to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle damaged or unnecessary components. Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has also been found to increase the expression of heat shock proteins, which are involved in protecting cells from stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI). One potential area of investigation is its use in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Another area of research could be the development of more potent and selective analogs of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI). Additionally, further studies are needed to fully understand the mechanism of action of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) and its potential applications in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) is a promising chemical compound with potential applications in drug discovery and development. Its antitumor, anti-inflammatory, and antiviral effects, as well as its ability to induce autophagy and increase the expression of heat shock proteins, make it a promising candidate for further research. While there are some limitations to its use in lab experiments, its high potency and selectivity make it a valuable tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand the potential of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) and its analogs in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of ammonia. The resulting product is then purified through recrystallization to obtain the desired R-enantiomer of Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI).
Propriétés
Numéro CAS |
152424-14-1 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)-(9CI) |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)3-6(5,8)4(7)9/h3,8H2,1-2H3,(H2,7,9)/t6-/m0/s1 |
Clé InChI |
PSNNXFFLYCSAON-LURJTMIESA-N |
SMILES isomérique |
CC1(C[C@@]1(C(=O)N)N)C |
SMILES |
CC1(CC1(C(=O)N)N)C |
SMILES canonique |
CC1(CC1(C(=O)N)N)C |
Synonymes |
Cyclopropanecarboxamide, 1-amino-2,2-dimethyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



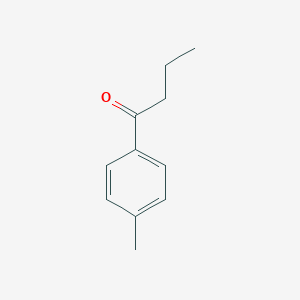
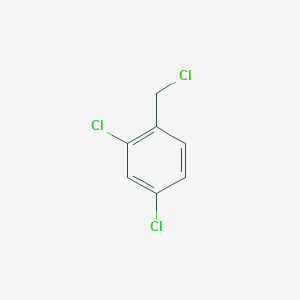

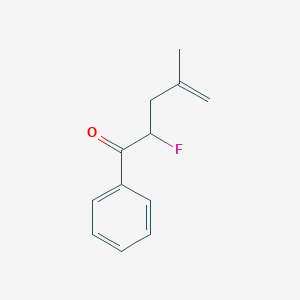
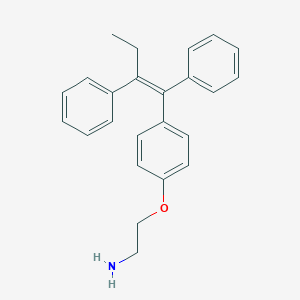
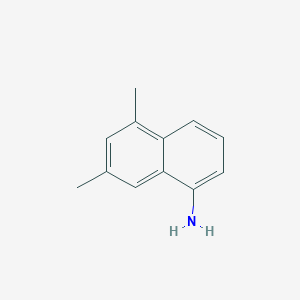
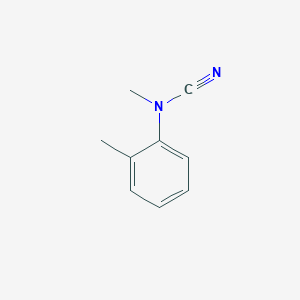
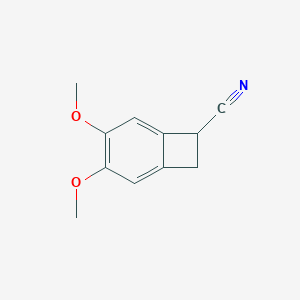
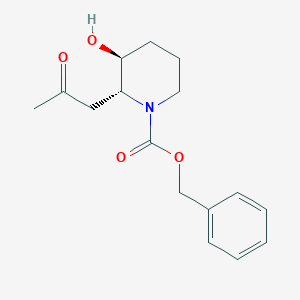
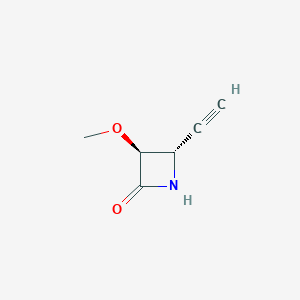
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
